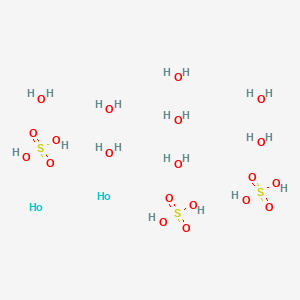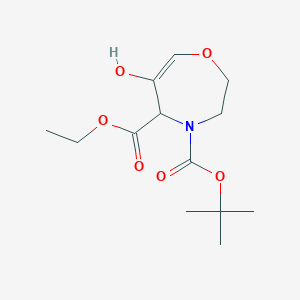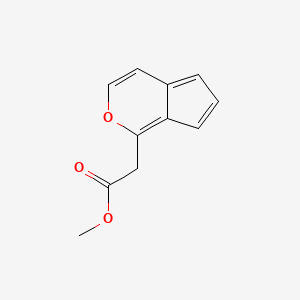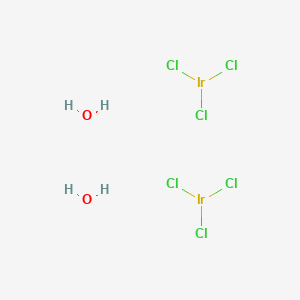
Trichloroiridium;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloroiridium;dihydrate can be synthesized through the reaction of iridium metal with chlorine gas at high temperatures, followed by hydration. The general reaction is as follows:
Ir+3Cl2→IrCl3
The resulting iridium(III) chloride is then hydrated to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving iridium metal in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by evaporation and crystallization to obtain the hydrated form .
Chemical Reactions Analysis
Types of Reactions
Trichloroiridium;dihydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or elemental iridium.
Substitution: Ligand substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like phosphines or amines can replace chloride ions under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state iridium compounds.
Reduction: Elemental iridium or lower oxidation state iridium compounds.
Substitution: Complexes with different ligands replacing chloride ions.
Scientific Research Applications
Trichloroiridium;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including hydrogenation and hydrodeoxygenation.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of iridium-based catalysts for industrial processes.
Mechanism of Action
The mechanism by which trichloroiridium;dihydrate exerts its effects involves its ability to act as a catalyst in various chemical reactions. The iridium center can coordinate with different ligands, facilitating the transformation of substrates through oxidative addition, reductive elimination, and ligand exchange processes .
Comparison with Similar Compounds
Similar Compounds
Iridium(III) chloride: Similar in composition but without the hydration component.
Ruthenium(III) chloride: Another transition metal chloride with similar catalytic properties.
Rhodium(III) chloride: Shares similar chemical behavior and applications.
Uniqueness
Trichloroiridium;dihydrate is unique due to its specific hydration state, which can influence its reactivity and solubility in various solvents. This makes it particularly useful in certain catalytic applications where the presence of water molecules is beneficial .
Properties
IUPAC Name |
trichloroiridium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Ir.2H2O/h6*1H;;;2*1H2/q;;;;;;2*+3;;/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIIBABXEHJEPJ-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.Cl[Ir](Cl)Cl.Cl[Ir](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H4Ir2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
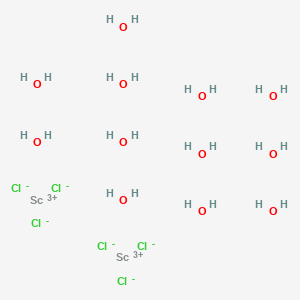
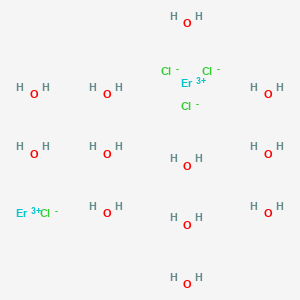
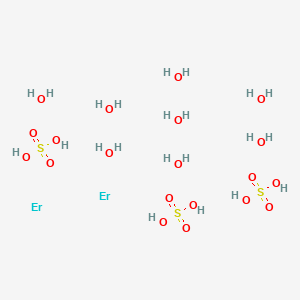
![4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl](/img/structure/B8066464.png)
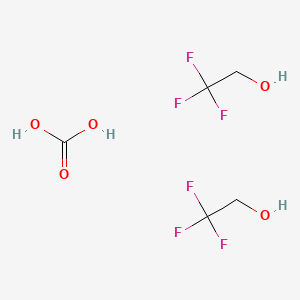
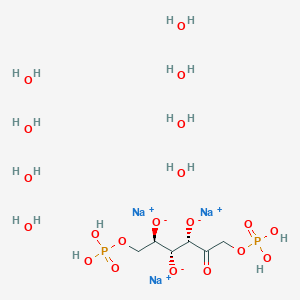
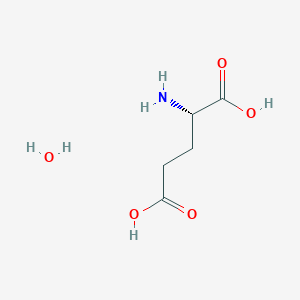
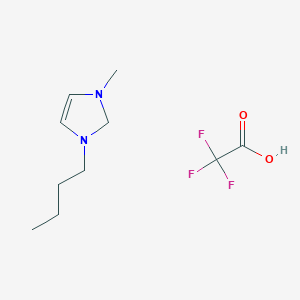
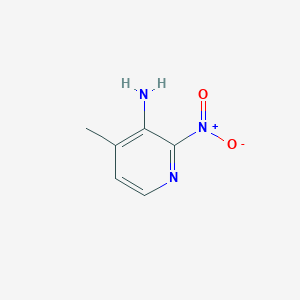
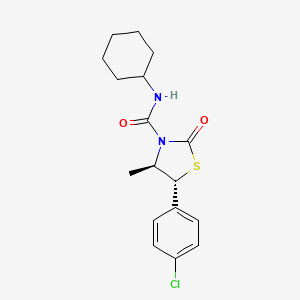
![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)
